N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
Description
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-4-13-26-17-11-5-14(6-12-17)18-19(23-27-22-18)21-20(24)15-7-9-16(25-2)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,21,23,24) |
InChI Key |
AYIHFWUSVSOVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Nitrile Oxide Cyclization
The 1,2,5-oxadiazole ring forms via [3+2] cycloaddition between in situ-generated nitrile oxides and nitriles. For this intermediate:
-
Step 1 : 4-Butoxyphenylacetonitrile reacts with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield the corresponding amidoxime.
-
Step 2 : Oxidation with sodium hypochlorite (NaOCl) in dichloromethane generates the nitrile oxide, which undergoes cyclization with acetonitrile at 0–5°C for 12 hours.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C |
| Oxidizing Agent | NaOCl (1.2 equiv) |
| Yield | 68–72% after recrystallization |
This method, adapted from furazan syntheses in high-energy materials, achieves moderate yields but requires stringent temperature control to minimize side reactions.
Alternative Pathway: Oxidative Cyclization of Amidoximes
A one-pot method simplifies the process:
-
Procedure : 4-Butoxyphenylacetonitrile and hydroxylamine (2.5 equiv) react in DMF at 100°C for 8 hours, followed by oxidative cyclization using lead tetraacetate (Pb(OAc)₄) in acetic acid.
Optimization Insights :
-
Excess hydroxylamine (≥2.5 equiv) improves amidoxime conversion (>90%).
-
Pb(OAc)₄ enhances regioselectivity compared to chloramine-T, reducing byproducts like iso-oxadiazoles.
Amidation of 4-(4-Butoxyphenyl)-1,2,5-Oxadiazol-3-Amine
Acid Chloride Coupling
The amine intermediate reacts with 4-methoxybenzoyl chloride under Schotten-Baumann conditions:
-
Step 1 : 4-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) at reflux for 2 hours to form the acyl chloride.
-
Step 2 : The acyl chloride is added dropwise to a solution of the oxadiazole amine in THF with triethylamine (3 equiv) at 0°C, stirred for 24 hours at room temperature.
Yield and Purity :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | Triethylamine (3 equiv) |
| Reaction Time | 24 hours |
| Yield | 75–80% |
| Purity (HPLC) | >98% |
Carbodiimide-Mediated Coupling
For acid-sensitive substrates, DCC or EDCI coupling is preferred:
-
Procedure : 4-Methoxybenzoic acid (1.2 equiv), DCC (1.5 equiv), and DMAP (0.1 equiv) are mixed in DCM with the oxadiazole amine. The reaction proceeds at 25°C for 12 hours, followed by filtration to remove dicyclohexylurea.
Comparative Efficiency :
| Coupling Agent | Yield (%) | Side Products |
|---|---|---|
| DCC | 82 | Moderate urea |
| EDCI | 78 | Minimal |
| HATU | 85 | High cost |
HATU, though efficient, is less economical for scale-up, making DCC ideal for industrial applications.
Integrated Process: One-Pot Oxadiazole Formation and Amidation
A patent-pending method combines both stages into a single reactor:
-
Cyclization : 4-Butoxyphenylacetonitrile undergoes cyclization with hydroxylamine and NaOCl.
-
In Situ Amidation : Without isolation, 4-methoxybenzoyl chloride is added directly, using DIPEA as the base.
Advantages :
-
Eliminates intermediate purification, reducing solvent use.
-
Total yield increases to 70% with 95% purity (vs. 65% in stepwise synthesis).
Analytical Characterization and Validation
Spectroscopic Confirmation
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the planar oxadiazole ring and intramolecular H-bonding between the amide NH and oxadiazole N-atom, stabilizing the structure.
Industrial-Scale Considerations
Solvent Selection and Recycling
Waste Management
-
Pb(OAc)₄ is replaced with H₂O₂/Fe³⁺ in acetic acid, reducing heavy metal waste.
-
DCC-derived urea is filtered and repurposed as a nitrogen source in fertilizers.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxyphenyl group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the amide group, potentially leading to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butoxyphenyl group may yield phenolic compounds, while reduction of the oxadiazole ring could produce amines.
Scientific Research Applications
Anticancer Activity
Several studies have indicated that N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide exhibits promising anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines with IC50 values ranging from 10 to 30 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structural features contribute to its ability to disrupt bacterial cell membranes.
Research Findings :
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents effective against resistant strains .
Neuroprotective Effects
This compound has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action : The compound appears to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can enhance cholinergic signaling and potentially improve cognitive function.
Case Study : In a preclinical study involving Alzheimer's disease models, administration of this compound resulted in improved cognitive performance and reduced AChE activity compared to control groups .
Materials Science Applications
Beyond biological applications, this compound has potential uses in materials science due to its unique electronic properties.
Organic Light Emitting Diodes (OLEDs)
The compound's ability to emit light when subjected to an electric field makes it a candidate for use in OLED technology. Its stability and efficiency could lead to advancements in display technologies.
Photovoltaic Cells
Research is ongoing into the use of this compound as a component in organic photovoltaic cells. Its electronic properties may enhance the efficiency of solar energy conversion processes.
Mechanism of Action
The mechanism by which N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The oxadiazole ring and the amide group are key functional groups that can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Characterization Data :
- IR Spectroscopy : Expected C=O stretch (~1660–1680 cm⁻¹) and absence of NH₂ bands confirm amide formation .
- NMR : Distinct signals for the butoxy group (δ ~0.9–1.8 ppm for CH₂ and CH₃) and methoxy group (δ ~3.8 ppm) .
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares substituents and key properties of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide with similar 1,2,5-oxadiazole derivatives:
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., CF₃, Cl) on the benzamide ring correlate with stronger antiproliferative activity, while electron-donating groups (e.g., OCH₃) may reduce potency .
Physicochemical Properties
- Melting Points : Derivatives with halogen substituents (e.g., Cl, F) exhibit higher melting points (>170°C) due to stronger intermolecular forces, whereas alkoxy-substituted compounds (e.g., butoxy) may have lower melting points .
Biological Activity
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
- Molecular Formula : C19H18N3O3
- Molecular Weight : 355.36 g/mol
- IUPAC Name : this compound
- CAS Number : 898610-93-0
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The oxadiazole ring is formed through the cyclization of appropriate precursors under acidic or basic conditions. The butoxy and methoxy groups are introduced during the synthesis to enhance the compound's solubility and biological activity.
Antioxidant Activity
Studies have shown that oxadiazole derivatives possess significant antioxidant properties. For instance, compounds similar to this compound have demonstrated the ability to scavenge free radicals and reduce oxidative stress in various biological systems .
Anticancer Properties
This compound has shown promising anticancer activity in vitro against several cancer cell lines. In particular, it has been tested against pancreatic cancer cell lines such as PANC-1 and HEK293, exhibiting significant cytotoxic effects . The mechanism of action appears to involve the induction of apoptosis through the activation of specific signaling pathways related to cell cycle regulation and apoptosis.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It has shown potential as an inhibitor of cholinesterases and glucosidases, which are critical targets in the treatment of neurodegenerative diseases and diabetes respectively .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Interaction with Enzymes : The oxadiazole ring can bind to active sites on enzymes, inhibiting their function.
- Induction of Apoptosis : By activating apoptotic pathways, the compound can trigger programmed cell death in cancer cells.
- Antioxidative Mechanisms : The presence of methoxy and butoxy groups enhances electron donation capabilities, stabilizing free radicals.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Anticancer | 10.5 | Effective against PANC-1 cells |
| 5(4-hydroxyphenyl)-2-(N-phenylamino)-1,3,4-oxadiazole | Antioxidant | 8.7 | Strong scavenging ability |
| Benzimidazole derivatives | Antiproliferative | 3.1 | Selective against MCF-7 cells |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of this compound in various experimental setups:
- In Vitro Studies : In vitro assays demonstrated that this compound inhibited cancer cell proliferation significantly more than standard treatments like doxorubicin .
- Animal Models : Preliminary animal studies suggest potential for in vivo efficacy; however, further research is required to confirm these findings.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide, and what critical parameters influence yield?
- Methodology : Synthesis typically involves sequential coupling of 4-butoxyphenyl precursors with oxadiazole intermediates, followed by amidation with 4-methoxybenzoyl chloride. Key steps include:
Cyclization of nitrile oxides with hydroxylamine to form the 1,2,5-oxadiazole core .
Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation .
- Critical Parameters :
- Temperature control (60–80°C for cyclization).
- Solvent polarity (DMF or THF for amidation).
- Catalytic systems (e.g., Pd(PPh₃)₄ for coupling reactions).
- Yield Optimization :
| Step | Yield Range | Key Factor |
|---|---|---|
| Oxadiazole formation | 60–75% | Reaction time (12–18 hrs) |
| Amidation | 80–90% | Stoichiometric excess of benzoyl chloride (1.2 eq) |
Q. How can the compound’s solubility and stability be characterized for in vitro assays?
- Methodology :
- Solubility : Use shake-flask method in PBS (pH 7.4), DMSO, and ethanol. Measure via HPLC-UV .
- Stability : Conduct accelerated degradation studies under UV light (λ = 254 nm) and varying pH (2–9) .
- Key Findings :
- Solubility in PBS: <0.1 mg/mL (hydrophobic due to butoxyphenyl group).
- Stability: Degrades by 15% under UV over 24 hrs; stable at pH 5–6.
Advanced Research Questions
Q. What computational methods predict the electronic properties and binding affinities of this compound?
- Methodology :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and compute HOMO-LUMO gaps .
- Molecular Docking : AutoDock Vina with protein targets (e.g., COX-2 or EGFR) to assess binding modes .
- Results :
| Property | Value | Implication |
|---|---|---|
| HOMO-LUMO Gap | 4.2 eV | High kinetic stability |
| Binding Energy (EGFR) | -9.8 kcal/mol | Moderate inhibitory potential |
Q. How do structural modifications (e.g., butoxy vs. methoxy substituents) affect biological activity?
- Methodology :
- SAR Analysis : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., acetylcholinesterase) .
- Lipophilicity : Measure logP values via reverse-phase HPLC .
- Data :
| Substituent | logP | IC₅₀ (AChE, µM) |
|---|---|---|
| Butoxy (C₄) | 3.8 | 12.5 |
| Methoxy (C₁) | 2.1 | 45.6 |
- Conclusion : Longer alkyl chains (butoxy) enhance lipophilicity and membrane permeability, improving activity.
Q. What crystallographic techniques resolve the compound’s 3D structure, and what challenges arise?
- Methodology :
- XRD : Use SHELX-TL for single-crystal analysis. Optimize crystal growth via vapor diffusion (acetonitrile/water) .
- Challenges :
- Crystal twinning due to flexible butoxy chain.
- Weak diffraction (resolve with synchrotron radiation).
Data Contradictions and Validation
Q. How to address discrepancies in reported biological activity across similar oxadiazole derivatives?
- Validation Steps :
Replicate assays under standardized conditions (e.g., MTT protocol for cytotoxicity).
Cross-validate via orthogonal methods (e.g., SPR for binding affinity vs. enzyme assays) .
- Example : A 2023 study reported IC₅₀ = 8.2 µM against HeLa cells, while a 2024 study found IC₅₀ = 18.4 µM. Differences attributed to serum concentration in media (10% vs. 2% FBS) .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
